4,8-Dimethylnona-3,7-dien-1-ol 4,8-Dimethylnona-3,7-dien-1-ol 4,8-Dimethylnona-3,7-dien-1-ol is a natural product found in Nicotiana tabacum with data available.
Brand Name: Vulcanchem
CAS No.: 74380-61-3
VCID: VC19349600
InChI: InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3
SMILES:
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol

4,8-Dimethylnona-3,7-dien-1-ol

CAS No.: 74380-61-3

Cat. No.: VC19349600

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

4,8-Dimethylnona-3,7-dien-1-ol - 74380-61-3

Specification

CAS No. 74380-61-3
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
IUPAC Name 4,8-dimethylnona-3,7-dien-1-ol
Standard InChI InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3
Standard InChI Key DFZMKOVWHYSLQF-UHFFFAOYSA-N
Canonical SMILES CC(=CCCC(=CCCO)C)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

4,8-Dimethylnona-3,7-dien-1-ol belongs to the acyclic monoterpenoid class, characterized by a 9-carbon backbone with methyl branches at positions 4 and 8 . The compound’s IUPAC name, (3E)-4,8-dimethylnona-3,7-dien-1-ol, reflects the trans configuration of the double bond at position 3 . The hydroxyl group at position 1 introduces polarity, influencing its solubility and reactivity.

Key Structural Attributes:

  • Double Bonds: The 3E and 7E configurations contribute to rigidity and planar regions, affecting intermolecular interactions .

  • Stereoisomerism: The Z-isomer, (3Z)-4,8-dimethylnona-3,7-dien-1-ol (CAS: 12310459), has been synthesized but is less prevalent in natural sources .

Spectroscopic Characterization

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data confirm the structure. The NIST WebBook reports a molecular ion peak at m/z 168.2759, consistent with the molecular formula C11H20O\text{C}_{11}\text{H}_{20}\text{O} . Infrared (IR) spectroscopy reveals O–H stretching at 3300–3500 cm1^{-1} and C=C stretches at 1640–1680 cm1^{-1} .

Synthesis Methods

Enzymatic Synthesis

Prenyl chain-elongating enzymes catalyze the biosynthesis of 4,8-dimethylnona-3,7-dien-1-ol in plants such as Nicotiana tabacum, where it occurs naturally . These enzymes facilitate the sequential addition of isoprene units to form the carbon skeleton.

Boron-Mediated Coupling

A boron-based approach involves the reaction of geranylborane with formaldehyde, yielding the target compound with >75% efficiency . This method, detailed in Organic Syntheses, emphasizes stereocontrol at the 3E position .

Reduction of Carboxylic Derivatives

Catalytic hydrogenation of 4,8-dimethylnona-3,7-dienoic acid using palladium on carbon (Pd/C) produces the alcohol with minimal isomerization.

Stereoselective Isomerization

Photoisomerization of the 3Z isomer under UV light achieves partial conversion to the 3E form, though yields remain moderate (50–60%) .

Industrial Applications

Perfumery

As a key intermediate, 4,8-dimethylnona-3,7-dien-1-ol contributes to floral and citrus fragrance profiles. Its volatility (estimated vapor pressure: 0.03 mmHg at 25°C) ensures sustained scent release .

Flavor Enhancement

In trace amounts (<1 ppm), it imparts fresh, green notes to food products, though regulatory approvals remain pending in some regions .

Chemical Synthesis

The compound serves as a precursor for:

  • Homogeraniol: A rose-scented alcohol used in cosmetics .

  • Furan Derivatives: E.g., (3E)-1-(3-furyl)-4,8-dimethyl-3,7-nonadien-1-ol, a potential flavorant .

Environmental and Regulatory Considerations

Environmental Fate

  • Persistence: BIOWIN 3 model predicts moderate persistence (score: 2.9) .

  • Bioaccumulation: Low potential (log P: 3.06), with risk quotients (PEC/PNEC) <1 in Europe and North America .

Regulatory Status

  • IFRA Compliance: Approved for use in fragrances at concentrations ≤10% .

  • REACH: Registered under EC 267-321-8 with no restrictions .

Comparative Analysis with Structural Analogs

Homogeraniol (CAS: 459-88-1)

Homogeraniol shares a similar backbone but lacks the 7E double bond. It exhibits stronger antimicrobial activity (MIC: 128 μg/mL vs. S. aureus) but higher volatility .

Linalool (CAS: 78-70-6)

Unlike 4,8-dimethylnona-3,7-dien-1-ol, linalool’s tertiary alcohol structure reduces oxidative stability, limiting its use in high-temperature applications .

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